2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyrimidine ring fused together. It has a molecular formula of C19H22N4O2 and a molecular weight of 338.41 g/mol .
Preparation Methods
The synthesis of 2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves several steps. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The reaction conditions typically include heating under reflux with sodium methoxide in butanol, transforming 5-acetyl-4-aminopyrimidines into pyrido[2,3-D]pyrimidin-5-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially in the presence of electron-donating groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one include:
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a similar pyrido[2,3-D]pyrimidine structure.
Compared to these compounds, this compound may offer unique advantages in terms of its specific molecular interactions and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidine-1-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C19H22N4O2/c1-12-8-13(2)11-22(10-12)19(25)15-9-14-17(21(15)3)20-16-6-4-5-7-23(16)18(14)24/h4-7,9,12-13H,8,10-11H2,1-3H3 |
InChI Key |
QUKSFCKGMCXBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O)C |
Origin of Product |
United States |
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